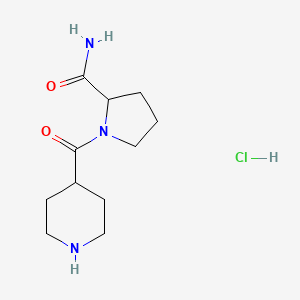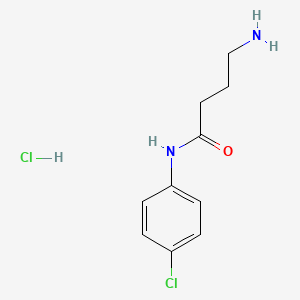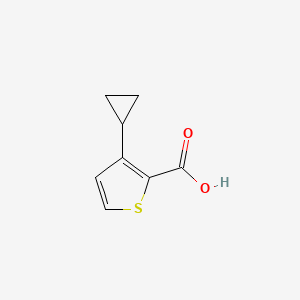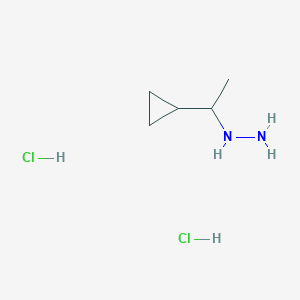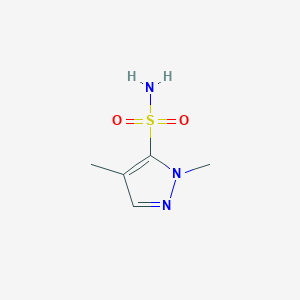
1,4-Dimethyl-1H-pyrazole-5-sulfonamide
Vue d'ensemble
Description
1,4-Dimethyl-1H-pyrazole-5-sulfonamide is a chemical compound with the CAS Number: 98389-46-9 . It has a molecular weight of 175.21 and is typically in powder form .
Synthesis Analysis
The synthesis of pyrazole-sulfonamide derivatives, including 1,4-Dimethyl-1H-pyrazole-5-sulfonamide, has been reported in the literature . These compounds were synthesized from 1-(4-aminophenyl)-4-benzoyl-5-phenyl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide . The newly synthesized sulfonamides were characterized by FT-IR, 1H NMR, 13C NMR, and elemental analyses .Molecular Structure Analysis
The molecular structure of 1,4-Dimethyl-1H-pyrazole-5-sulfonamide can be represented by the InChI code provided .Physical And Chemical Properties Analysis
1,4-Dimethyl-1H-pyrazole-5-sulfonamide is a powder at room temperature . It has a molecular weight of 175.21 .Applications De Recherche Scientifique
Application 1: Antiproliferative Agent in Cancer Research
- Methods : Synthesized derivatives of 1,4-Dimethyl-1H-pyrazole-5-sulfonamide were tested in vitro using dose-dependent assays ranging from 5 to 100 μg/mL .
- Results : Some derivatives demonstrated selective effects against C6 cells, with certain compounds showing broad-spectrum antitumor activity comparable to standard anticancer drugs like 5-fluorouracil and cisplatin .
Application 7: Antileishmanial and Antimalarial Agent
- Methods : In vitro antipromastigote activity assays and molecular simulation studies are conducted to assess efficacy .
- Results : Compound 13, a derivative, showed potent activity characterized by a lower binding free energy (−9.8 kcal/mol) in the LmPTR1 pocket, indicating a desirable fitting pattern .
Application 8: Synthesis of Sulfur-Containing Heterocycles
- Methods : A metal- and solvent-free condition is employed for the synthesis, which is considered eco-friendly .
- Results : The method provides a reliable way to create sulfanylated pyrazoles .
Application 9: Eco-Friendly Catalysis
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2,4-dimethylpyrazole-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2S/c1-4-3-7-8(2)5(4)11(6,9)10/h3H,1-2H3,(H2,6,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPSQFBIFFEQHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dimethyl-1H-pyrazole-5-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



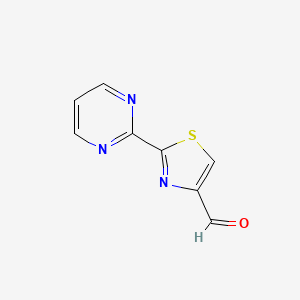
![[4-(Methanesulfonylmethyl)phenyl]methanamine](/img/structure/B1521177.png)
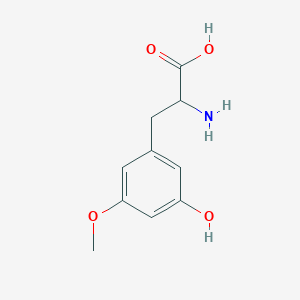
![2-amino-N-[(4-chlorophenyl)methyl]-2-phenylacetamide hydrochloride](/img/structure/B1521181.png)
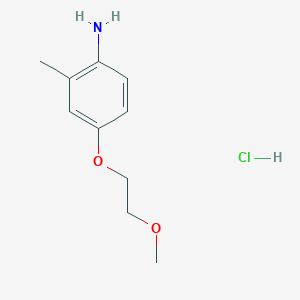
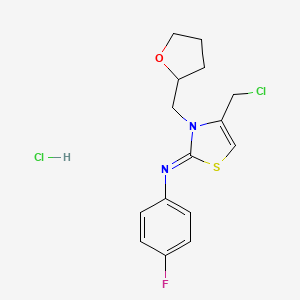
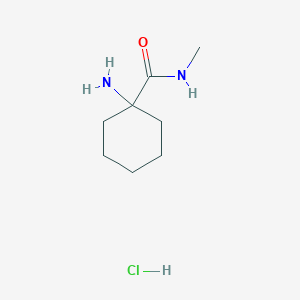
![4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile hydrochloride](/img/structure/B1521187.png)
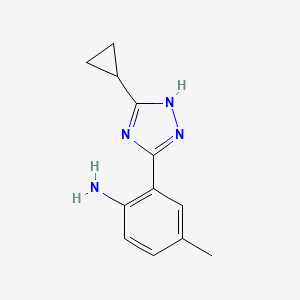
![4-({[(3-Fluorophenyl)methyl]amino}methyl)benzonitrile hydrochloride](/img/structure/B1521189.png)
